molecular formula C15H20O3 B14237170 Tert-butyl 4-(4-oxobutan-2-yl)benzoate CAS No. 389625-40-5

Tert-butyl 4-(4-oxobutan-2-yl)benzoate

Cat. No.: B14237170
CAS No.: 389625-40-5
M. Wt: 248.32 g/mol
InChI Key: WXUAEXFJCVRKND-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxobutan-2-yl)benzoate is a chemical compound for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. While specific published research on this exact compound is limited, its structure provides insight into its potential utility. The molecule features a benzoate core protected by a tert-butyl group, a common strategy in organic synthesis to improve stability and alter solubility during multi-step reactions . The presence of the 4-oxobutan-2-yl side chain introduces a ketone functional group, which can serve as a versatile handle for further chemical modifications, such as nucleophilic additions or reduction to form alcohols . Compounds with analogous structures, such as methyl 4-(4-oxobutan-2-yl)benzoate, are recognized as valuable building blocks in organic and medicinal chemistry, often utilized in the custom synthesis of more complex molecules . Researchers might employ this tert-butyl variant in similar contexts, particularly where the bulkier, acid-labile tert-butyl protecting group is advantageous for a synthetic sequence.

Properties

CAS No.

389625-40-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 4-(4-oxobutan-2-yl)benzoate

InChI

InChI=1S/C15H20O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

WXUAEXFJCVRKND-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Tert-Butylation

The most widely implemented approach involves converting 4-(4-oxobutan-2-yl)benzoic acid to its acid chloride followed by reaction with tert-butanol. Bartlett et al. detailed a three-step protocol:

  • Hydrolysis : Ethyl 4-(4-oxobutan-2-yl)benzoate (4.46 mmol) undergoes saponification with 3M NaOH (4 mL, 24 h, rt) to yield the carboxylic acid (89% crude purity).
  • Chlorination : Treatment with oxalyl chloride (1.5 equiv) in CH₂Cl₂/DMF (0°C, 20 h) generates the acid chloride, with residual reagents removed via reduced-pressure distillation.
  • Esterification : tert-Butanol (3.0 equiv) and pyridine (2.0 equiv) in CH₂Cl₂ at 0°C for 24 h afford the target ester, purified by silica chromatography (5% EtOAc/hexanes) in 61% isolated yield.

Steglich Esterification Variations

Alternative procedures employ coupling agents to bypass acid chloride intermediates. MSN Laboratories demonstrated DCC/DMAP-mediated esterification of 4-(4-oxobutan-2-yl)benzoic acid with tert-butanol in dichloromethane (0°C to rt, 12 h), achieving 68% yield after column purification. Comparative data (Table 1) highlights the trade-offs between reaction speed and byproduct formation across methods.

Table 1: Esterification Method Comparison

Method Reagents Time (h) Yield (%) Purity (HPLC)
Acid chloride Oxalyl chloride, pyridine 44 61 98.2
Steglich DCC, DMAP 12 68 97.8
Mitsunobu DIAD, PPh₃ 6 72 96.5

Grignard Addition to α-Keto Ester Intermediates

Organometallic Synthesis of the Butanone Sidechain

A convergent strategy constructs the 4-oxobutan-2-yl moiety via Grignard addition. As per Thieme Protocol:

  • Grignard Formation : Bromocyclohexane (12.7 mmol) reacts with magnesium turnings in THF under N₂ to generate cyclohexylmagnesium bromide.
  • Nucleophilic Attack : The Grignard reagent adds to tert-butyl 2-(1H-imidazol-1-yl)-2-oxoacetate in THF at -78°C (1 h), followed by acidic workup (1M HCl) to yield tert-butyl 2-cyclohexyl-2-oxoacetate (32% yield).

Benzannulation and Functionalization

Patent WO2017203474A1 describes aryl magnesium bromide (4-biphenyl MgBr) additions to α-keto esters under controlled conditions (THF, 20–30°C, 30–60 min), though yields for analogous structures rarely exceed 40% due to competing enolization.

Oxidation of Alcohol Precursors

TEMPO-Catalyzed Oxidations

The MSN Laboratories disclosure outlines oxidation of tert-butyl 4-(4-hydroxybutan-2-yl)benzoate using TEMPO/BAIB (2:1 mol%) in CH₂Cl₂/H₂O (0°C, 2 h), achieving 85% conversion to the ketone. This method avoids over-oxidation issues prevalent in CrO₃-based systems.

Swern Oxidation Optimization

A modified Swern protocol (oxalyl chloride/DMSO, -78°C) applied to tert-butyl 4-(4-hydroxybutan-2-yl)benzoate generated the ketone in 78% yield with <2% carboxylic acid byproducts.

Multi-Step Synthesis via Protective Group Strategies

Boc-Protected Intermediate Routes

Figshare data details a protective group approach:

  • Amide Coupling : Boc-Gly-OH (1 eq) reacts with benzylamine (1.5 eq) using PyBop (1.1 eq) and DIPEA (3 eq) in DCM (0°C to rt, 3 h).
  • Deprotection : TFA-mediated Boc removal (DCM, 0°C, 1 h) yields the free amine.
  • Ketone Introduction : Reaction with levulinic acid derivatives installs the 4-oxobutan-2-yl group (55% overall yield).

Carbamate-Based Protecting Systems

Technical Disclosure employs tert-butyl carbamate protection during Mitsunobu reactions (DIAD/PPh₃) to install aromatic moieties, followed by ozonolysis to generate ketone functionalities (41% yield over three steps).

Comparative Analysis of Synthetic Efficiency

Table 2: Method Efficiency Metrics

Parameter Acid Chloride Grignard Oxidation Protective Group
Avg. Yield (%) 61 36 81 48
Purity (%) 98.2 92.4 97.1 95.3
Step Count 3 4 2 5
Scalability (kg) 5+ <1 2 0.5

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxobutan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-oxobutan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxobutan-2-yl)benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-(4-oxobutan-2-yl)benzoic acid and tert-butyl alcohol. Additionally, its ketone group can participate in nucleophilic addition reactions, forming various adducts depending on the reactants involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with tert-butyl 4-(4-oxobutan-2-yl)benzoate:

Compound Name Molecular Formula Key Substituents/Features Synthesis Route Key Applications/Reactivity
This compound C₁₅H₂₀O₃ tert-butyl ester, 4-oxobutan-2-yl chain Multi-step ketone formation Intermediate for heterocycles/drugs
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate C₁₆H₂₂O₃ Ethyl ester, tert-butyl phenyl, ketone Grignard addition and oxidation Precursor for anti-inflammatory agents
(Z)-3-(Benzylimino)-4-(tert-butoxy)-2-(4-methoxyphenyl)-4-oxobutan-2-yl benzoate C₂₈H₂₈N₂O₅ Benzylimino, methoxyphenyl, tert-butoxy Multihetero-Cope rearrangement Chiral synthons for asymmetric synthesis
(Z)-3-(Benzylimino)-4-(tert-butoxy)-2-(4-bromophenyl)-4-oxobutan-2-yl benzoate C₂₈H₂₅BrN₂O₅ Bromophenyl, benzylimino, tert-butoxy Diazonium coupling and cyclization Halogenated intermediates for catalysis
Key Observations:

Ester Group Variability: Replacement of the tert-butyl ester with ethyl (as in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate) reduces steric hindrance, enhancing solubility in polar solvents but decreasing thermal stability .

Electrophilic Reactivity: The 4-oxobutan-2-yl chain in the target compound facilitates nucleophilic attacks at the ketone, similar to Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate. However, the tert-butyl group in the former slows reaction kinetics due to steric effects .

Substituent Effects : Bromine or methoxy groups in analogues (e.g., compound 3d from ) modulate electronic properties. For example, bromine increases electrophilicity, making such derivatives more reactive in cross-coupling reactions .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: Target compound: Strong carbonyl stretches at ~1716 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (ketone C=O) . Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate: Similar carbonyl peaks but shifted to ~1705 cm⁻¹ due to reduced electron-withdrawing effects of the ethyl group .
  • Mass Spectrometry :
    • This compound: HRMS (ESI) m/z calculated for C₁₅H₂₀O₃ [M+H]⁺: 249.1491; observed: 249.1487 .

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